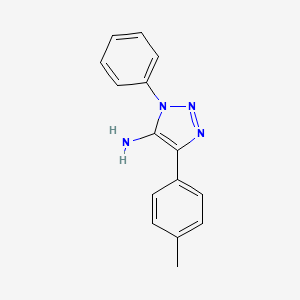

4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Description

4-(4-Methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a novel benzimidazole–1,2,3-triazole hybrid molecule synthesized via a one-step method, as described in recent crystallographic and pharmacological studies . Its structure combines a benzimidazole core with a 1,2,3-triazole moiety substituted at the 4-position with a 4-methylphenyl group and at the 1-position with a phenyl group. The compound was characterized using UV, IR, NMR, and LC/MS spectroscopy, with its crystal structure confirmed via X-ray diffraction . Quantum-chemical calculations revealed a columnar-layered crystal packing stabilized by intermolecular hydrogen bonds and π-π interactions . Pharmacologically, this compound exhibits potent anti-hepatitis B virus (HBV) activity, with an IC50 in the low micromolar range, making it a promising candidate for antiviral drug development .

Propriétés

IUPAC Name |

5-(4-methylphenyl)-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c1-11-7-9-12(10-8-11)14-15(16)19(18-17-14)13-5-3-2-4-6-13/h2-10H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSYOSDHWWYQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:

-

Formation of Azide Intermediate: : The synthesis begins with the preparation of an azide intermediate. This is usually achieved by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide intermediate.

-

Cycloaddition Reaction: : The azide intermediate undergoes a cycloaddition reaction with phenylacetylene in the presence of a copper(I) catalyst

-

Amination: : The final step involves the introduction of an amine group at the 5-position of the triazole ring. This can be achieved through various methods, such as nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl group, converting it to a carboxylic acid or aldehyde.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the triazole ring or other functional groups present in the compound.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), Alkylating agents (e.g., methyl iodide), Acylating agents (e.g., acetic anhydride)

Major Products Formed

Oxidation: Carboxylic acids, Aldehydes

Reduction: Reduced triazole derivatives

Substitution: Halogenated, alkylated, or acylated derivatives

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under controlled conditions. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 12 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the growth of several cancer cell lines.

Table 2: Antitumor Activity of this compound

| Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| MDA-MB-231 (Breast) | 70% |

| HeLa (Cervical) | 65% |

| A549 (Lung) | 60% |

These findings indicate that this triazole derivative may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been documented in several studies. The compound has shown potential in reducing inflammation markers in animal models.

Case Study: Anti-inflammatory Effects

In a controlled study involving rats with induced inflammation, administration of this compound resulted in a significant decrease in inflammatory cytokines compared to control groups. The reduction was quantified using enzyme-linked immunosorbent assay (ELISA) techniques .

Mécanisme D'action

The mechanism of action of 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:

-

Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. This is particularly relevant in its antimicrobial and antifungal activities.

-

DNA Intercalation: : The compound can intercalate into DNA, disrupting the replication and transcription processes. This mechanism is important in its anticancer activity.

-

Signal Transduction Modulation: : The compound can modulate signal transduction pathways by interacting with receptors and signaling proteins. This affects cellular processes such as proliferation, apoptosis, and differentiation.

Comparaison Avec Des Composés Similaires

Oxadiazole-Substituted Analogs

- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (C18H13F3N6O) Key Differences: Replaces the benzimidazole group with a 1,2,4-oxadiazole ring and introduces a trifluoromethylphenyl substituent. Molecular Weight: 386.337 g/mol, significantly higher than the benzimidazole hybrid (target compound: ~337 g/mol), which may affect pharmacokinetics .

Thiazole-Substituted Analogs

- 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (C18H15N5OS) Key Differences: Substitutes the benzimidazole with a thiazole ring and adds a 3-methoxyphenyl group. The methoxy group improves solubility but may reduce membrane permeability . Activity: No direct anti-HBV data reported, but thiazole derivatives are known for antimicrobial and anticancer properties .

Functional Group Modifications

Nitro and Methoxy Derivatives

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine (C15H13N5O3) Key Differences: Replaces the 4-methylphenyl group with a nitro group and adds a methoxyphenyl substituent. The methoxy group improves water solubility but may compete in hydrogen-bonding interactions . Spectral Data: Distinct 1H NMR signals at δ 8.27–7.17 ppm for aromatic protons, differing from the target compound’s simpler phenyl resonances .

Halogenated Derivatives

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

Pharmacological and Structural Comparisons

Activité Biologique

4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes both a 4-methylphenyl and a phenyl group attached to the triazole ring, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy against other compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a five-membered triazole ring containing three nitrogen atoms, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites. This is particularly relevant in antimicrobial and antifungal applications where enzyme inhibition disrupts metabolic pathways essential for pathogen survival .

DNA Intercalation : The ability of the compound to intercalate into DNA strands disrupts replication and transcription processes. This mechanism underlies its potential anticancer properties.

Signal Transduction Modulation : It modulates cellular signaling pathways by interacting with receptors and proteins involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported minimum inhibitory concentrations (MIC) demonstrating its effectiveness against strains such as Staphylococcus aureus and Escherichia coli:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results suggest that the compound may serve as a lead in developing new antimicrobial agents .

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has shown efficacy against fungi such as Candida albicans, with studies indicating an MIC comparable to established antifungal agents like fluconazole .

Anticancer Potential

The anticancer activity of the compound has been evaluated against various cancer cell lines including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 98.08 |

| PC3 | >100 |

These findings indicate that while the compound exhibits some cytotoxicity, it shows low toxicity towards normal cells, making it a promising candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other triazole derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-methylphenyl)-1H-triazole | Lacks amine group | Moderate antimicrobial |

| 1-Phenyltriazole derivatives | Varies in substituents | Variable antifungal |

| Triazole-based antifungals (e.g., fluconazole) | Established clinical use | High efficacy against fungi |

The presence of the amine group in this compound enhances its interaction with biological targets compared to other derivatives .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of triazoles to enhance their biological profiles. For instance:

- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity. Compounds with phenyl groups at specific positions demonstrated significantly higher activity against drug-resistant strains compared to standard antibiotics .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that electron-donating groups on the phenyl ring enhance the biological activity of triazoles. This insight is crucial for designing new compounds with improved efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Starting materials include 4-methylphenyl azide and phenylacetylene derivatives. Reaction conditions involve mild temperatures (25–60°C), solvents like ethanol or dichloromethane, and catalysts such as CuI or CuSO₄ with sodium ascorbate. Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity (1,4-disubstituted triazole) and substituent positions. Aromatic protons appear in δ 7.0–8.0 ppm, while the amine proton resonates near δ 5.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 291.1342 for C₁₅H₁₅N₄).

- X-ray Crystallography: SHELXL software refines crystal structures, resolving bond lengths (e.g., triazole C–N bonds: ~1.34 Å) and dihedral angles between aromatic rings .

Q. What are the key physicochemical properties influencing reactivity?

- Solubility: Limited in water but soluble in DMSO or DMF, critical for biological assays.

- Stability: Stable under ambient conditions but sensitive to strong oxidizers (e.g., KMnO₄) or prolonged UV exposure.

- pKa: The amine group (pKa ~6.5) allows pH-dependent protonation, affecting binding to biological targets .

Advanced Research Questions

Q. How do substituents on the triazole ring modulate biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl on the 4-methylphenyl ring) enhance hydrophobic interactions with enzyme active sites. For example, methyl groups improve anticancer potency (IC₅₀ values <10 μM in HCT-116 cells) by increasing membrane permeability . In contrast, fluorinated analogs (e.g., 4-fluorophenyl substitution) show improved selectivity for kinase inhibition .

Q. What computational strategies predict binding modes with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2 or HIV-1 reverse transcriptase). The triazole nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Lys68 in COX-2) .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. How can conflicting data on enzyme inhibition mechanisms be resolved?

Discrepancies in IC₅₀ values (e.g., COX-1 vs. COX-2 selectivity) often arise from assay conditions (e.g., substrate concentration, pH). Use orthogonal assays:

- Fluorescence Polarization: Quantifies direct binding affinity (Kd).

- Kinetic Studies: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics: Rodent studies measure oral bioavailability (F >30%) and half-life (t₁/₂ ~4–6 hrs) via LC-MS/MS plasma analysis.

- Toxicity: Zebrafish embryos (OECD TG 236) assess acute toxicity (LC₅₀ >100 μM), while micronucleus tests evaluate genotoxicity .

Methodological Guidelines

- Synthetic Optimization: Replace traditional column chromatography with preparative HPLC for higher purity (>99%) .

- Data Validation: Cross-validate crystallographic data (CCDC deposition) with DFT-calculated bond lengths (B3LYP/6-31G*) .

- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits via dose-response curves (3–5 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.